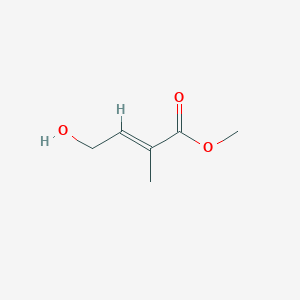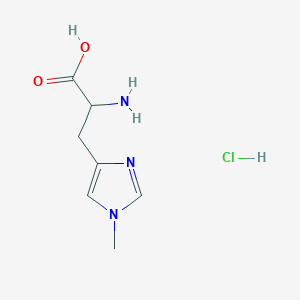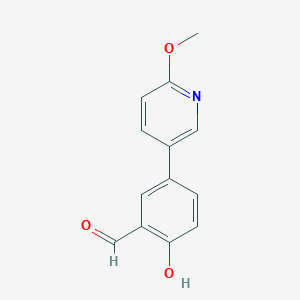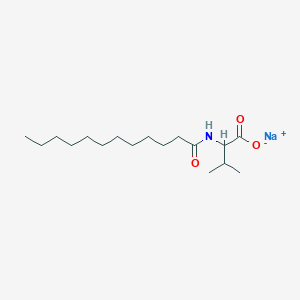![molecular formula C12H23NO2 B12278554 N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)-1,4-dioxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Potent RIPK1 kinase inhibitors.
Uniqueness
N-(2-methylpropyl)-1,4-dioxaspiro[45]decan-8-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C12H23NO2/c1-10(2)9-13-11-3-5-12(6-4-11)14-7-8-15-12/h10-11,13H,3-9H2,1-2H3 |
Clé InChI |
XFARCYYEHZKICW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)


![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)

![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)

![1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol](/img/structure/B12278529.png)




![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
